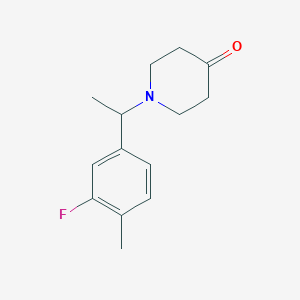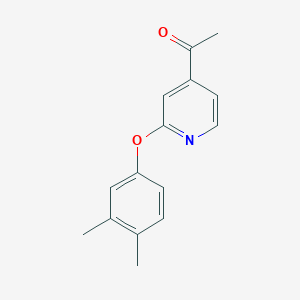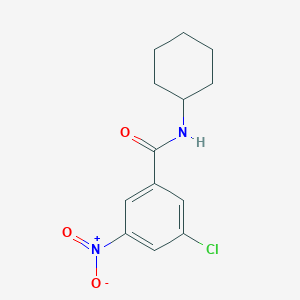![molecular formula C11H13ClFNO B7938133 2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide](/img/structure/B7938133.png)
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluoro group, and a methyl group on the phenyl ring, which is attached to an ethyl group that is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide typically involves the following steps:
Bromination: The starting material, 3-fluoro-4-methylbenzene, undergoes bromination to introduce a bromo group at the desired position.
Friedel-Crafts Alkylation: The brominated compound is then subjected to Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to form the ethylated intermediate.
Amination: The ethylated intermediate is treated with ammonia or an amine derivative to introduce the acetamide group, resulting in the formation of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions: 2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium iodide (NaI) and solvents such as acetone are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide has found applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide is structurally similar to other acetamide derivatives, such as 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide and 2-chloro-N-[1-(3-fluoro-phenyl)ethyl]acetamide. the presence of the fluoro and methyl groups on the phenyl ring imparts unique chemical and biological properties to this compound, making it distinct from its analogs.
相似化合物的比较
2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
2-chloro-N-[1-(3-fluoro-phenyl)ethyl]acetamide
2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide
属性
IUPAC Name |
2-chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-7-3-4-9(5-10(7)13)8(2)14-11(15)6-12/h3-5,8H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNCSXBGBETJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
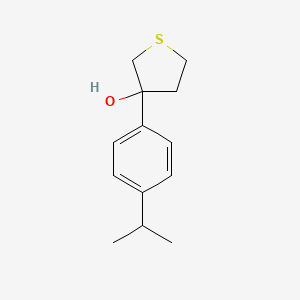




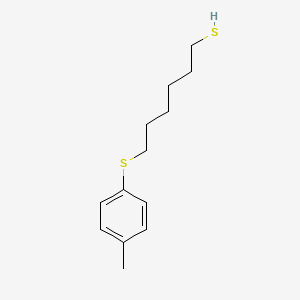
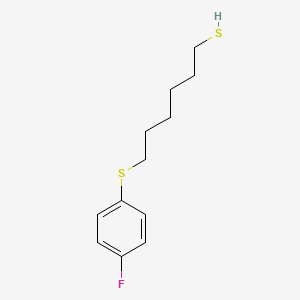

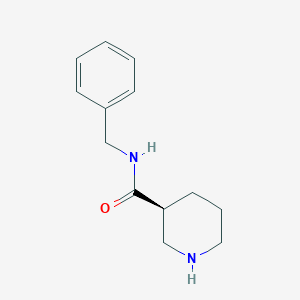

![4-[(Thiolan-3-yl)amino]pentan-1-ol](/img/structure/B7938130.png)
